2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based tertiary amine derivative featuring a benzyl ester group at the 1-position and a branched ethyl-amino-ethyl side chain at the 2-position of the pyrrolidine ring. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates in protease inhibitor synthesis . Its synthesis likely involves coupling reactions similar to those reported for related benzyl esters, such as BOP-Cl or HATU-mediated amide bond formation .
Properties
IUPAC Name |
benzyl 2-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-2-19(12-10-18)13-16-9-6-11-20(16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAIDEXCSDRSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124674 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-57-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester , also referred to as (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data and research findings.
- Chemical Formula : C17H27N3O2
- Molecular Weight : 317.42588 g/mol
- CAS Number : 1353955-37-9
The compound's structure consists of a pyrrolidine ring substituted with an amino group and a benzyl ester, which may contribute to its biological properties.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various pyrrolidine derivatives, including the compound . The following table summarizes the minimum inhibitory concentration (MIC) values of related pyrrolidine compounds against common bacterial strains:
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0048 |
| This compound | Escherichia coli | 0.0195 |
| Other pyrrolidine derivatives | Various strains | 0.0039 - 0.025 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The following table outlines the antifungal activity of related pyrrolidine derivatives:
| Compound Name | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.0048 |
| Other pyrrolidine derivatives | Various strains | 0.0098 - 0.039 |
The data indicates that the compound effectively inhibits the growth of various fungal strains, highlighting its potential as an antifungal agent .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of the amino groups and the benzyl ester may enhance membrane permeability or interfere with metabolic pathways in bacteria and fungi.
Synthesis and Evaluation
A study conducted on a series of pyrrolidine derivatives, including our compound, involved synthesizing these compounds and evaluating their biological activities through in vitro assays. The results demonstrated that modifications to the side chains significantly influenced both antibacterial and antifungal activities .
Pharmacological Screening
In another case study, pharmacological screening of similar compounds revealed promising results regarding their safety profiles and therapeutic potential. The compounds were tested for cytotoxicity in human cell lines, showing selective toxicity towards microbial cells while sparing human cells .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and biological activity:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a pyrrolidine ring substituted with an ethyl-amino-ethyl side chain and a benzyl ester group. The pyrrolidine scaffold is rigid, promoting stereochemical control, while the benzyl ester enhances solubility and metabolic stability. The ethyl-amino-ethyl side chain introduces basicity, potentially enabling interactions with charged biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions . Chirality at the pyrrolidine ring (if present) is critical for enantioselective binding, as seen in structurally analogous compounds .
Q. What synthetic strategies are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1: Construction of the pyrrolidine core via cyclization of γ-amino alcohols or reductive amination of ketones.
- Step 2: Introduction of the ethyl-amino-ethyl side chain via nucleophilic substitution or amide coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 3: Benzyl ester formation using benzyl chloroformate or coupling agents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) . Critical conditions include pH control during substitutions (e.g., pH 8–9 for amine reactions) and low temperatures (−10°C to 0°C) to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Purity assessment: High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) .
- Structural confirmation: NMR (¹H, ¹³C, and 2D-COSY for stereochemistry) and high-resolution mass spectrometry (HRMS) .
- Chirality analysis: Chiral HPLC or polarimetry for enantiomeric excess determination .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) during pyrrolidine ring formation .
- Employ kinetic resolution via lipase-catalyzed ester hydrolysis to separate enantiomers .
- Monitor enantiomeric excess (ee) in real-time using circular dichroism (CD) spectroscopy .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Case study: If molecular docking predicts high affinity for a receptor but in vitro assays show weak activity:
- Validate binding via surface plasmon resonance (SPR) to assess kinetic parameters (ka, kd).
- Perform molecular dynamics (MD) simulations to evaluate conformational stability at the binding site .
- Test stereoisomers separately; minor enantiomers may dominate experimental results due to synthetic impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
